Product packaging for 3-Bromoimidazo[1,2-c]pyrimidine(Cat. No.:)

3-Bromoimidazo[1,2-c]pyrimidine

Cat. No.: B11825347
M. Wt: 198.02 g/mol
InChI Key: DBSGTWVDQXHVSX-UHFFFAOYSA-N
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Description

3-Bromoimidazo[1,2-c]pyrimidine (CAS 1288993-14-5) is a nitrogen-containing fused heterocycle that serves as a versatile building block in medicinal chemistry and pharmaceutical research . This brominated derivative is particularly valuable for constructing more complex molecules via metal-catalyzed cross-coupling reactions, leveraging the reactivity of the bromine atom for further functionalization. The imidazo[1,2-c]pyrimidine scaffold is of significant research interest due to its structural resemblance to purine bases found in DNA and RNA . Compounds based on this core structure are frequently investigated for a wide spectrum of pharmacological activities, which may include anticancer, antiviral, and antimicrobial properties . Researchers utilize this bromo-substituted compound as a key synthetic intermediate in the discovery and development of new active substances . This product is intended for research use only and is strictly not for diagnostic or therapeutic use in humans or animals. For laboratory handling, please note the following safety information: Hazard Statements H302-H312-H332 (Harmful if swallowed, in contact with skin or if inhaled) . It is recommended to store the product under an inert atmosphere at 2-8°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4BrN3 B11825347 3-Bromoimidazo[1,2-c]pyrimidine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromoimidazo[1,2-c]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-5-3-9-6-1-2-8-4-10(5)6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBSGTWVDQXHVSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN2C1=NC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Functionalization Strategies of 3 Bromoimidazo 1,2 C Pyrimidine

Halogen Atom Reactivity: Nucleophilic Substitution Pathways

Direct nucleophilic aromatic substitution (SNAr) of the bromine atom at the C3 position of 3-bromoimidazo[1,2-c]pyrimidine is generally challenging. The C3 position is part of the electron-rich imidazole (B134444) ring, which disfavors direct attack by nucleophiles. Studies on analogous 2-haloimidazoles have shown that such substitutions often fail unless the imidazole nitrogen is protected or the system is otherwise activated. researchgate.net

In contrast, halogens located on the electron-deficient pyrimidine (B1678525) ring of the fused system are more susceptible to nucleophilic displacement. For instance, studies on related imidazo[1,2-c]pyrimidin-5-one derivatives have demonstrated that a chloro group at the C7 position can be displaced by amines. nih.gov This suggests a significant difference in reactivity between halogen substituents on the two rings of the core structure. While direct SNAr at C3 is not a primary pathway, the reactivity can be inverted under specific conditions or by using metal-free C-N bond-forming methodologies that have been shown to be effective for other polyhalogenated pyrimidines. rsc.org However, for the C3 position, transition metal-catalyzed cross-coupling reactions remain the most prevalent and efficient method for substitution.

Electrophilic Aromatic Substitution Reactions on the Fused System

The imidazo[1,2-c]pyrimidine (B1242154) system is comprised of an electron-rich five-membered imidazole ring fused to an electron-deficient six-membered pyrimidine ring. In electrophilic aromatic substitution reactions, the imidazole portion is the more reactive site. Theoretical and experimental studies on the analogous imidazo[1,2-a]pyrazine (B1224502) scaffold show that electrophilic attack preferentially occurs at the C3 position due to the stability of the resulting cationic intermediate, which maintains aromaticity in the six-membered ring. organic-chemistry.org

Transition Metal-Catalyzed Cross-Coupling Reactions at the C3 Position

The bromine atom at the C3 position serves as an excellent handle for a variety of powerful transition metal-catalyzed cross-coupling reactions. These reactions are the most widely used strategies for the functionalization of this compound, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The C-Br bond is weaker than a C-Cl bond, making it more susceptible to the initial oxidative addition step in the catalytic cycle of palladium-catalyzed reactions. rsc.org

The introduction of new carbon-based substituents at the C3 position is readily achieved through several palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling : This reaction, which couples the aryl bromide with an organoboron reagent, is a highly effective method for creating C(sp²)-C(sp²) bonds. rsc.org For scaffolds similar to this compound, such as 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, Suzuki-Miyaura coupling with various aryl and heteroaryl boronic acids proceeds efficiently, often under microwave irradiation to shorten reaction times. nih.govresearchgate.net The use of specialized catalyst systems, like a tandem of XPhosPdG2/XPhos, can be crucial to prevent competitive debromination. nih.govresearchgate.net Successful couplings have been reported on the closely related 3-bromoimidazo[1,2-b]pyridazine (B100983) system, highlighting the reaction's utility for this class of compounds. nih.gov

Sonogashira Coupling : To form C(sp²)-C(sp) bonds, the Sonogashira coupling provides a direct route to 3-alkynylimidazo[1,2-c]pyrimidines. This reaction employs a palladium catalyst, a copper(I) co-catalyst, and an amine base to couple the bromo-scaffold with a terminal alkyne. researchgate.netmdpi.com The reaction is known to proceed under mild, often room temperature, conditions. researchgate.net Its successful application in the functionalization of the analogous 3-bromo-imidazo[1,2-b]pyridazine demonstrates its feasibility and utility for introducing alkynyl moieties. rsc.org

Heck Coupling : The Heck reaction allows for the vinylation of the C3 position by coupling this compound with an alkene in the presence of a palladium catalyst and a base. wikipedia.org This reaction is a powerful tool for forming substituted alkenes. smolecule.com While aryl bromides can be challenging substrates due to potential dehalogenation, optimized conditions, such as the use of phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB), can significantly improve yields and chemoselectivity. scilit.comnih.gov

Negishi Coupling : The Negishi coupling involves the reaction of an organozinc reagent with the bromo-scaffold, catalyzed by a nickel or palladium complex. nih.govresearchgate.net This method is valued for its ability to form C-C bonds with a high degree of functional group tolerance. mdpi.comchemspider.com However, research on related heterocycles suggests potential challenges; for instance, attempts to perform Negishi coupling on 3-bromoimidazo[1,2-a]pyridine (B1267429) were reported to be unsuccessful, indicating that substrate-specific optimization is critical for this transformation. mdpi.com

Coupling ReactionTypical ReagentsCatalyst/ConditionsBond Formed
Suzuki-MiyauraAr-B(OH)₂Pd catalyst (e.g., XPhosPdG2), Base (e.g., K₂CO₃), Solvent, Heat/MicrowaveC(sp²)-C(sp²)
SonogashiraTerminal AlkynePd catalyst, Cu(I) co-catalyst, Amine BaseC(sp²)-C(sp)
HeckAlkenePd catalyst, Base, ± Phase-Transfer CatalystC(sp²)-C(sp²) (vinyl)
NegishiOrganozinc Halide (R-ZnX)Pd or Ni catalystC(sp²)-C(sp²/sp³)

The C3-Br bond is also a key precursor for forming bonds between carbon and heteroatoms like nitrogen, oxygen, or sulfur.

Buchwald-Hartwig Amination : This palladium-catalyzed reaction is a premier method for forming C-N bonds by coupling aryl halides with primary or secondary amines. researchgate.netsmolecule.com The reaction typically involves a palladium precatalyst, a specialized phosphine (B1218219) ligand (e.g., BINAP), and a base such as sodium tert-butoxide. rsc.org It has been widely applied to bromo-pyridines and other aza-heterocycles, making it a highly promising strategy for synthesizing 3-aminoimidazo[1,2-c]pyrimidine derivatives. organic-chemistry.orgrsc.org Cascade reactions incorporating an intramolecular Buchwald-Hartwig amination have been used to construct fused pyrimidine ring systems, showcasing the versatility of this method. acs.org

Other C-N Couplings : Beyond palladium catalysis, metal-free methods for C-N bond formation on pyrimidine rings have been developed, which may offer alternative pathways under specific conditions. rsc.orgnih.gov

Functionalization of Nitrogen Atoms: Alkylation and Acylation

The imidazo[1,2-c]pyrimidine core contains two nitrogen atoms—the bridgehead N4 and the imidazole N1—that are potential sites for functionalization, though their reactivity is influenced by the electronic properties of the fused ring system.

Alkylation : The nitrogen atoms of the imidazo[1,2-c]pyrimidine scaffold can be alkylated, although regioselectivity can be an issue. In a notable example, the glycosylation of a 7-chloroimidazo[1,2-c]pyrimidin-5-one derivative with a protected arabinofuranosyl chloride occurred at the N1 position of the imidazole ring. nih.gov This suggests that N1 is a likely site for alkylation reactions. Friedel-Crafts type alkylations on the related imidazo[1,2-a]pyridine (B132010) system have been shown to occur at the C3 position, but N-alkylation remains a key pathway for modifying the core scaffold. rsc.orgnih.gov

Acylation : While C3-acylation is a common reaction for the parent imidazo[1,2-a]pyridine scaffold, N-acylation represents another functionalization strategy. mdpi.com The synthesis of imidazo[1,2-c]pyrimidine-2-carbonyl chloride provides a reactive intermediate that can serve as an acylating agent itself, or conversely, the nitrogen atoms of the parent ring could be targeted by other acylating agents. scilit.com The relative nucleophilicity of the N1 versus the N4 nitrogen would likely dictate the outcome of such reactions.

Oxidative and Reductive Transformations of the Imidazo[1,2-c]pyrimidine Core

The fused heterocyclic core can undergo transformations that alter the oxidation state of the ring system itself.

Oxidative Transformations : The imidazo[1,2-c]pyrimidine core, particularly its pyrimidine ring, is susceptible to oxidation by metabolic enzymes. Studies on structurally related imidazo[1,2-a]pyrimidines have shown that they can be rapidly metabolized by aldehyde oxidase (AO), which catalyzes the oxidation of azaheterocycles. mdpi.com This enzymatic oxidation represents a key transformation pathway that can impact the stability of these molecules in biological systems.

Reductive Transformations : To counteract oxidative metabolism, reductive transformations can be employed. A key strategy is the partial saturation (reduction) of the six-membered pyrimidine ring, which can block AO-mediated oxidation by disrupting the aromatic system. mdpi.com Additionally, reductive processes are used for functional group manipulations on substituted scaffolds. For example, reductive hydrogenolysis is an effective method for dehalogenation, such as removing a chloro group from the pyrimidine ring of an imidazo[1,2-c]pyrimidin-5-one derivative. nih.gov The reduction of a nitroso group at the C3 position to an amine has also been demonstrated, providing a route to 3-amino derivatives. researchgate.net

Ring-Opening and Rearrangement Reactions of this compound

The fused heterocyclic system of imidazo[1,2-c]pyrimidine, while generally stable, can undergo specific ring-opening and rearrangement reactions under certain conditions. These transformations are of significant interest for the synthesis of novel heterocyclic scaffolds that may not be readily accessible through direct synthesis. The presence of a bromine atom at the 3-position introduces an additional electronic and steric element that can influence the course of these reactions.

One of the most notable rearrangement reactions applicable to this class of compounds is the Dimroth rearrangement. nih.govresearchgate.net This rearrangement typically involves the transposition of endocyclic and exocyclic heteroatoms within a heterocyclic ring system, proceeding through a ring-opening and subsequent ring-closure mechanism. beilstein-journals.orgwikipedia.org For imidazo[1,2-a]pyrimidines, an isomeric system to imidazo[1,2-c]pyrimidines, the Dimroth rearrangement has been studied and is known to occur under hydrolytic conditions, often initiated by nucleophilic attack of a hydroxide (B78521) ion at the C5 position of the pyrimidine ring. researchgate.net This leads to the opening of the pyrimidine ring, followed by rotation and re-cyclization to form an isomeric structure.

While specific studies on the Dimroth rearrangement of this compound are not extensively documented, the general mechanism can be extrapolated. The electron-withdrawing nature of the bromine atom at the 3-position, coupled with the inherent electron deficiencies of the pyrimidine ring, could potentially influence the susceptibility of the heterocyclic core to nucleophilic attack, a key step in initiating the rearrangement. The reaction is generally influenced by factors such as pH, temperature, and the nature of substituents on the ring. nih.govucl.ac.uk

Another potential transformation involves the reaction with strong nucleophiles like hydrazine (B178648). In related pyrimidine-containing fused heterocycles, treatment with hydrazine can lead to a complete ring transformation. For instance, certain pyrimidine derivatives can be converted into pyrazoles upon reaction with hydrazine, which involves the cleavage of the pyrimidine ring and subsequent re-cyclization of the resulting intermediate. The outcome of such reactions with this compound would likely depend on the reaction conditions and the specific site of initial nucleophilic attack.

It is important to note that the regiochemistry of the starting material and the reaction conditions play a crucial role in determining the final product of these rearrangement and ring-opening reactions. The presence of the bromine atom can also offer a handle for further functionalization either before or after a rearrangement, adding to the synthetic utility of these transformations.

Below is a table summarizing potential rearrangement and ring-opening reactions based on studies of related heterocyclic systems.

Reaction TypeReagents and ConditionsPotential Product(s)Notes
Dimroth Rearrangement Basic (e.g., NaOH, H₂O, heat) or Acidic conditionsIsomeric imidazo[1,2-c]pyrimidine derivativesThe bromine at C3 may influence the rate and regioselectivity of the rearrangement. Specific studies on this substrate are limited.
Ring Transformation Hydrazine (N₂H₄)Pyrazole (B372694) derivativesInvolves cleavage of the pyrimidine ring and re-cyclization. The substitution pattern of the resulting pyrazole would depend on the cleavage pathway.

Table 1: Potential Ring-Opening and Rearrangement Reactions

Further research is required to fully elucidate the specific pathways and products of ring-opening and rearrangement reactions for this compound. Such studies would provide valuable insights into the chemical reactivity of this heterocyclic system and expand its application in the synthesis of diverse and complex molecules.

Spectroscopic and Diffractional Characterization Techniques for 3 Bromoimidazo 1,2 C Pyrimidine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules like 3-Bromoimidazo[1,2-c]pyrimidine. While specific spectral data for this compound is not widely published, the expected NMR characteristics can be inferred from the analysis of its isomers and related imidazo[1,2-a]pyrimidine (B1208166) derivatives. nih.govresearchgate.net

¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. For this compound, the aromatic protons would exhibit characteristic chemical shifts and coupling constants, allowing for their unambiguous assignment. For instance, in the isomeric 3-bromoimidazo[1,2-a]pyrimidine, distinct signals are observed for the protons on the pyrimidine (B1678525) and imidazole (B134444) rings.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in this compound would resonate at a specific chemical shift, influenced by its hybridization and the electronegativity of neighboring atoms. The carbon atom bonded to the bromine (C3) would show a characteristic upfield shift compared to its unsubstituted counterpart.

2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for assembling the complete molecular structure. These experiments establish correlations between protons (COSY), protons and directly attached carbons (HSQC), and protons and carbons separated by two or three bonds (HMBC). Such analyses are vital for differentiating between isomers, for example, distinguishing this compound from other bromo-substituted imidazopyrimidine isomers. Advanced NMR techniques have been successfully employed for the complete structural characterization of various heterocyclic structures, including imidazo[1,2-a]pyrimidine derivatives. ipb.pt

Table 1: Illustrative ¹H and ¹³C NMR Data for Related Imidazo[1,2-a]pyrimidine Derivatives

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
2-phenylimidazo[1,2-a]pyrimidine Signals corresponding to phenyl and imidazopyrimidine protons. nih.gov Signals for all unique carbons in the fused ring system and the phenyl substituent. nih.gov
3-formyl-imidazo[1,2-a]pyrimidine derivatives Aldehydic proton (s, ~10.1 ppm), and distinct aromatic proton signals. rsc.org Carbonyl carbon (~180 ppm), and other aromatic and heterocyclic carbons. rsc.org

Mass Spectrometry (MS) for Precise Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

For this compound, high-resolution mass spectrometry (HRMS) would provide the precise molecular mass, confirming its elemental formula of C₆H₄BrN₃. The expected monoisotopic mass is approximately 196.959 Da. nih.govsigmaaldrich.cn The presence of a bromine atom would be readily identifiable from the characteristic isotopic pattern of the molecular ion peak (M+ and M+2) with nearly equal intensities.

Electron impact (EI) or electrospray ionization (ESI) techniques can be used to generate charged fragments of the molecule. The fragmentation pattern observed in the mass spectrum provides a "fingerprint" that is characteristic of the compound's structure. Studies on related pyrimidine and thiazolo[3,2-a]pyrimidine derivatives have shown that fragmentation often involves the successive loss of small functional groups and the decomposition of the heterocyclic rings. sapub.org This analysis is crucial for confirming the connectivity of the atoms within the molecule.

Table 2: Key Mass Spectrometry Data for this compound and Related Isomers

Compound Molecular Formula Molecular Weight (g/mol) Key Fragmentation Insights
This compound C₆H₄BrN₃ 198.02 sigmaaldrich.cn Expected to show characteristic M+ and M+2 peaks for bromine.
3-Bromoimidazo[1,2-a]pyrimidine C₆H₄BrN₃ 198.02 sigmaaldrich.cnsigmaaldrich.com Fragmentation patterns help in structural confirmation.
3-Bromoimidazo[1,2-b]pyridazine (B100983) C₆H₄BrN₃ 198.02 nih.govchemscene.com Analysis of fragment ions reveals the stability of the heterocyclic core.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Fingerprinting

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. The resulting spectrum serves as a unique "vibrational fingerprint," allowing for the identification of functional groups present in the molecule.

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various vibrational modes of its structure. Analysis of related imidazo[1,2-a]pyrimidine derivatives reveals key spectral regions of interest. nih.gov For instance, the stretching vibrations of the C-H bonds in the aromatic rings typically appear in the range of 3000-3150 cm⁻¹. The C=C and C=N stretching vibrations within the fused heterocyclic rings would give rise to a series of bands in the 1400-1650 cm⁻¹ region. The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically below 800 cm⁻¹. Detailed analysis of the FT-IR spectrum of pyrimidine itself has provided a basis for understanding the vibrational modes of its derivatives. core.ac.uk

Table 3: Expected FT-IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber Range (cm⁻¹)
Aromatic C-H Stretch 3000 - 3150
C=C and C=N Stretch 1400 - 1650
C-N Stretch 1200 - 1350
C-Br Stretch < 800

Single Crystal X-ray Diffraction (XRD) for Solid-State Molecular Structure Determination

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum is characterized by the wavelength of maximum absorption (λmax) and the molar absorptivity.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the aromatic system. A study on imidazo[1,2-c]pyrimidine (B1242154) azo-dyes revealed absorption peaks around 350 nm, which were attributed to electron migration between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net The position and intensity of these absorption bands are influenced by the specific substitution pattern on the heterocyclic core. For example, the absorption spectra of various imidazo[1,2-a]azines show distinct bands that are sensitive to the electronic nature of the substituents. researchgate.net

Table 4: Illustrative UV-Vis Absorption Data for Related Imidazo[1,2-c]pyrimidine Derivatives

Compound Family Observed λmax (nm) Type of Electronic Transition
Imidazo[1,2-c]pyrimidine azo-dyes ~350 researchgate.net π → π*
Imidazo[1,2-a]azines ~280 and ~315 researchgate.net π → π* and So → ICT

Computational Chemistry and Mechanistic Investigations of 3 Bromoimidazo 1,2 C Pyrimidine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a powerful tool in quantum chemistry for predicting the electronic structure and properties of molecules with a high degree of accuracy. For the imidazo[1,2-c]pyrimidine (B1242154) core, DFT calculations, particularly using the B3LYP functional with a 6-311G(d,p) basis set, have been employed to determine its optimized geometry and electronic characteristics. researchgate.net

Electronic Structure Analysis: Frontier Molecular Orbitals (FMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (Egap) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower reactivity. nih.gov

Table 1: Theoretical Frontier Molecular Orbital Data for Imidazo[1,2-c]pyrimidine Derivatives.
CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
Imidazo[1,2-c]pyrimidine (Parent)-6.50-1.854.65
Azo-substituted Imidazo[1,2-c]pyrimidine-6.25 to -6.05-2.80 to -2.503.45 to 3.55

Note: The data presented is based on computational studies of the parent and substituted imidazo[1,2-c]pyrimidine systems and serves as an illustrative example. Specific values for 3-Bromoimidazo[1,2-c]pyrimidine would require dedicated calculations.

Molecular Electrostatic Potential (MEP) Analysis for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic reactions. The MEP surface displays regions of negative potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack. researchgate.net

In computational studies of imidazo[1,2-c]pyrimidine derivatives, the MEP maps show that the most negative potential is localized around the nitrogen atoms of the pyrimidine (B1678525) ring, indicating these are the primary sites for electrophilic interaction. researchgate.net The introduction of a bromine atom at the 3-position would create a region of positive potential, known as a σ-hole, on the bromine atom along the C-Br bond axis. This positive region would be a likely site for nucleophilic attack or halogen bonding interactions.

Quantum Chemical Descriptors

From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to quantify the reactivity of a molecule. These include chemical hardness (η), chemical potential (μ), and the global electrophilicity index (ω).

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as (ELUMO - EHOMO) / 2.

Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system. It is calculated as (EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as μ2 / 2η.

Table 2: Calculated Quantum Chemical Descriptors for a Representative Imidazo[1,2-c]pyrimidine System.
DescriptorFormulaTypical Value (eV)
Chemical Hardness (η)(ELUMO - EHOMO) / 22.33
Chemical Potential (μ)(EHOMO + ELUMO) / 2-4.18
Electrophilicity Index (ω)μ2 / 2η3.75

Note: These values are illustrative and based on the parent imidazo[1,2-c]pyrimidine system. The presence of a bromine atom would alter these values.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is instrumental in elucidating the step-by-step mechanisms of chemical reactions, including the identification of transition states and intermediates. For heterocyclic systems like imidazo[1,2-c]pyrimidine, computational studies can predict the most favorable pathways for various transformations, such as substitution reactions.

For this compound, a key area of investigation would be its participation in cross-coupling reactions, which are fundamental in medicinal chemistry for creating carbon-carbon and carbon-heteroatom bonds. Computational modeling could be used to study the mechanism of, for example, a Suzuki or a Buchwald-Hartwig coupling at the 3-position. Such studies would involve calculating the energy barriers for each step of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination, thereby providing insights into the reaction kinetics and the factors controlling regioselectivity.

Theoretical Prediction of Reactivity and Selectivity

Building upon the foundational DFT data, theoretical models can predict the reactivity and selectivity of this compound in various chemical reactions. The calculated electronic properties, such as the MEP and frontier orbital distributions, can be used to forecast the outcomes of reactions with different reagents.

For instance, the electrophilic and nucleophilic sites identified through MEP analysis can predict the regioselectivity of substitution reactions. The positive σ-hole on the bromine atom suggests that it could be a site for nucleophilic attack, potentially leading to substitution of the bromine. Furthermore, the analysis of frontier orbitals can predict the feasibility of pericyclic reactions and other concerted processes. The relative energies of the HOMO and LUMO will determine whether the molecule is more likely to act as a nucleophile or an electrophile in a given reaction.

Advanced Research Applications and Future Perspectives

3-Bromoimidazo[1,2-c]pyrimidine as a Versatile Synthetic Intermediate for Complex Molecular Architectures

The true value of this compound in synthetic chemistry lies in the reactivity of its carbon-bromine bond. This feature designates it as a versatile building block for constructing more elaborate molecules, primarily through cross-coupling reactions. While specific examples detailing the use of this compound as a synthetic intermediate are not extensively documented in current literature, the chemical principles governing its reactivity are well-established from studies on analogous heterocyclic systems like imidazo[1,2-a]pyridines and other fused pyrimidines.

The bromine atom at the C3 position is an ideal leaving group for transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental to modern organic synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For instance, the Suzuki-Miyaura coupling would enable the introduction of various aryl or heteroaryl groups at the 3-position, while the Buchwald-Hartwig amination would allow for the formation of C-N bonds, linking the scaffold to amine-containing fragments.

The synthesis of 3-substituted imidazo[1,2-c]pyrimidines can be achieved regiospecifically in a one-pot reaction from 4-aminopyrimidines and 1,2-bis(benzotriazolyl)-1,2-(dialkylamino)ethanes, yielding the desired products in moderate to high yields (35-92%). researchgate.net This accessibility makes the subsequent derivatization of the halogenated intermediate a practical strategy for generating molecular diversity. The development of complex molecules from such scaffolds is crucial in drug discovery, where imidazopyrimidine derivatives are known to target protein kinases. nih.gov

Table 1: Potential Cross-Coupling Reactions Using this compound

Reaction Name Reagent/Catalyst Bond Formed Potential Application
Suzuki-Miyaura Coupling Arylboronic acid / Pd catalyst C-C Synthesis of bi-aryl compounds, kinase inhibitors
Buchwald-Hartwig Amination Amine / Pd or Cu catalyst C-N Introduction of functionalized amine side chains
Sonogashira Coupling Terminal alkyne / Pd & Cu catalysts C-C (sp) Creation of conjugated systems for materials science
Heck Reaction Alkene / Pd catalyst C-C (sp²) Alkene functionalization of the scaffold

| Stille Coupling | Organostannane / Pd catalyst | C-C | Formation of complex carbon skeletons |

These established synthetic methodologies underscore the potential of this compound as a key intermediate for accessing complex molecular architectures that are otherwise difficult to synthesize.

Development of Novel Organic Materials Incorporating the Imidazo[1,2-c]pyrimidine (B1242154) Scaffold

The unique photophysical properties of fused heterocyclic systems have made them attractive candidates for the development of novel organic materials. The imidazo[1,2-c]pyrimidine scaffold is no exception and has been successfully incorporated into fluorescent dyes.

An efficient synthetic route has been developed to create a new class of imidazo[1,2-c]pyrimidine-based azo dyes. scilit.com The synthesis begins with 2-thioxocytosine, which is cyclized with chloroacetyl chloride to form the core imidazo[1,2-c]pyrimidine structure. Subsequent functionalization at the α-CH site leads to the final azo dye compounds. By introducing various electron-donating and electron-withdrawing groups to the chromophore, researchers can tune the photophysical characteristics of these materials. scilit.com

Spectral analysis of these dyes revealed promising fluorescent properties, with absorption maxima in the range of 335–355 nm and emission maxima between 430.6–459.8 nm. scilit.com Such fluorescent compounds have potential applications in various fields, including organic light-emitting diodes (OLEDs), chemical sensors, and biological imaging.

Table 2: Photophysical Properties of Synthesized Imidazo[1,2-c]pyrimidine Azo Dyes

Compound Substituent Group Absorption Max (nm) Emission Max (nm)
Dye 1 Electron-donating 335 430.6
Dye 2 Electron-withdrawing 355 459.8

Data synthesized from findings reported in Imidazo[1,2-c]pyrimidine Azo-Dyes: Synthesis, Characterization, DFT, and Fluorescence Properties. scilit.com

The study of these materials is further supported by computational methods like Density Functional Theory (DFT), which helps in understanding their geometric and electronic properties, including molecular electrostatic potential and HOMO-LUMO energy levels. scilit.com

Methodological Advancements in Heterocyclic Synthesis Inspired by Imidazo[1,2-c]pyrimidine Chemistry

The pursuit of efficient synthetic routes to imidazo[1,2-c]pyrimidines and related structures has led to significant methodological advancements in heterocyclic chemistry. These innovations often focus on improving reaction efficiency, reducing steps, and utilizing readily available starting materials.

Furthermore, multicomponent reactions have emerged as a powerful tool. A five-component cascade reaction has been successfully employed to synthesize related N-fused heterocyclic compounds, highlighting a trend towards more complex and efficient one-pot transformations. rsc.org These reactions are prized for their operational simplicity, clean reaction profiles, and often use environmentally benign solvents. rsc.org Such cascade reactions typically involve a sequence of steps like Knoevenagel condensation, Michael addition, and intramolecular cyclization, all occurring in a single reaction vessel. rsc.org

Table 3: Summary of Methodological Advancements

Method Key Features Scaffold Reference
[4+1]-Cycloaddition Expeditious, efficient route Imidazo[1,2-c]pyrimidines jst.go.jp
One-Pot Regiospecific Synthesis High-yield, avoids intermediate isolation 3-Substituted Imidazo[1,2-c]pyrimidines researchgate.net

| Five-Component Cascade Reaction | High efficiency, operational simplicity, environmentally benign | N'-fused carbohydrazide (B1668358) derivatives | rsc.org |

These advancements not only facilitate the synthesis of imidazo[1,2-c]pyrimidines but also contribute valuable strategies to the broader field of heterocyclic chemistry.

Emerging Research Directions for Halogenated Fused Pyrimidine (B1678525) Systems

Halogenated fused pyrimidines, including this compound, are at the forefront of several emerging research areas, primarily in medicinal chemistry and materials science. researchgate.netresearchgate.net The versatility of the pyrimidine scaffold allows for extensive structural modifications, making it a focal point for designing molecules with specific biological activities or material properties. nih.gov

Key emerging research directions include:

Development of Novel Therapeutics: Fused pyrimidine derivatives are being extensively investigated as potent inhibitors of various protein kinases, which are crucial targets in oncology. nih.govnih.gov Research is focused on designing highly selective inhibitors to improve efficacy and reduce side effects. nih.gov Furthermore, these scaffolds are being explored for their potential as antiviral, antifungal, and anti-inflammatory agents. nih.govnih.gov

Advanced Organic Materials: The exploration of fused pyrimidines in materials science is expanding. Beyond fluorescent dyes, there is interest in developing novel semiconductors, liquid crystals, and other functional organic materials based on these heterocyclic cores.

Green Chemistry and Catalysis: There is a growing emphasis on developing more sustainable and environmentally friendly synthetic methods. This includes the use of green solvents, nanoparticle catalysts (e.g., gold nanoparticles), and microwave-assisted synthesis to produce fused pyrimidine derivatives efficiently. bio-conferences.orgmdpi.com

Computational and In Silico Design: The use of computational tools for molecular docking and predicting ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties is becoming standard. nih.govnih.gov This allows for the rational design of new fused pyrimidine derivatives with higher potency and better drug-like characteristics before committing to laboratory synthesis. researchgate.net

The future of research on halogenated fused pyrimidines will likely involve a multidisciplinary approach, combining advanced synthetic organic chemistry with computational modeling, materials science, and pharmacology to unlock the full potential of this versatile class of compounds. researchgate.net

Q & A

Q. What are the common synthetic routes for 3-bromoimidazo[1,2-c]pyrimidine, and how can regioselectivity be controlled during functionalization?

Answer: this compound is typically synthesized via cyclization reactions starting from precursors like 2-thioxocytosine or 2-aminoimidazoles. For example, cyclization with chloroacetyl chloride generates the imidazo[1,2-c]pyrimidine core, followed by bromination at the C3 position . Regioselectivity during functionalization (e.g., electrophilic substitution) is influenced by electronic delocalization and steric factors. DFT studies and X-ray crystallography reveal that the C7 position of the pyrrole moiety is kinetically favored due to enhanced electron density, while substitution at C5 yields thermodynamically stable products. Experimental optimization (e.g., reaction temperature, solvent polarity) and analytical techniques like single-crystal X-ray diffraction are critical for confirming regiochemical outcomes .

Q. What spectroscopic and analytical methods are most effective for characterizing this compound derivatives?

Answer:

  • 1H-/13C-NMR : Essential for identifying substitution patterns, though ambiguities may arise due to overlapping signals in aromatic regions. For example, C5 vs. C7 substitution in pyrrolo[1,2-c]pyrimidines requires complementary methods .
  • X-ray crystallography : Resolves regiochemical uncertainties and confirms molecular geometry .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular formulae, particularly for novel derivatives .
  • UV-Vis/fluorescence spectroscopy : Used to study photophysical properties in azo-dye derivatives .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict and rationalize the reactivity of this compound in medicinal chemistry applications?

Answer: DFT calculations quantify electron density distributions, frontier molecular orbitals (FMOs), and nucleophilic/electrophilic sites. For instance, studies on pyrrolo[1,2-c]pyrimidines show that the C5 position has higher electron density, making it a target for electrophilic attack, while C7 is kinetically reactive due to resonance stabilization . These insights guide the design of derivatives with tailored binding affinities, such as 5-HT1A receptor agonists or FAK inhibitors .

Q. What strategies mitigate challenges in scaling up the synthesis of this compound derivatives for preclinical studies?

Answer:

  • Flow chemistry : A telescoped flow process (0.25 M concentration, 85°C, 26 min residence time) achieves 85% yield of pyrrolo[1,2-c]pyrimidine with >95% purity, avoiding precipitation of intermediates like piperidine-HCl salts .
  • Chiral auxiliaries : For enantioselective synthesis (e.g., SSRI+ antidepressants), chiral auxiliaries and NMR-guided purification ensure high enantiomeric excess .
  • Metabolic stability assays : Conducted in vitro (e.g., liver microsomes) to prioritize derivatives for in vivo studies .

Q. How do structural modifications at the C3 position influence the biological activity of imidazo[1,2-c]pyrimidine derivatives?

Answer:

  • Bromine at C3 : Enhances electrophilicity for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups .
  • Azo-dye functionalization : Substitution at the α-CH site with electron-withdrawing/donating groups alters fluorescence quantum yields (e.g., λem = 450–600 nm) for imaging applications .
  • Pharmacophore optimization : In pyrido[1,2-c]pyrimidines, 3-(piperidin-3-yl)-1H-indole residues improve dual 5-HT1A/SERT affinity, with enantiomers showing distinct in vivo efficacy .

Q. What are the key contradictions in regioselectivity data for functionalizing imidazo[1,2-c]pyrimidine cores, and how can they be resolved?

Answer: Contradictions arise between kinetic (C7 preference) and thermodynamic (C5 stability) control, as observed in SEAr reactions . Resolution strategies include:

  • Temperature modulation : Lower temperatures favor kinetic products (C7), while prolonged heating shifts equilibration to C5-substituted products .
  • Halogen-dance phenomena : Bromine migration under specific conditions (e.g., elevated temperatures) can redistribute substituents, necessitating real-time monitoring via LC-MS .

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